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molecular formula C12H20BrNOSi B8757428 Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 150058-63-2

Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No. B8757428
M. Wt: 302.28 g/mol
InChI Key: LXRCSRYYCAEDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06727254B2

Procedure details

Add imidazole (3.01 g, 44.19 mmol) to a solution of the product from Step 1 (5.54 g, 29.46 mmol) and t-butyldimethylsilyl chloride (4.97 g, 32.99 mmol) in CH2Cl2 (60 ml) at RT and stir overnight. Filter the reaction mixture and concentrate the filtrate. Purify the residue by chromatography to give the desired compound.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][OH:14])[N:8]=1.[Si:15](Cl)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16]>C(Cl)Cl>[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][O:14][Si:15]([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16])[N:8]=1

Inputs

Step One
Name
Quantity
3.01 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
5.54 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)CO
Name
Quantity
4.97 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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